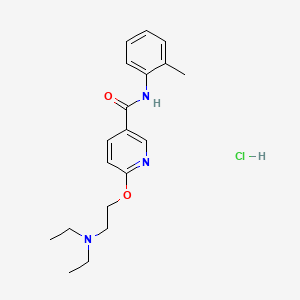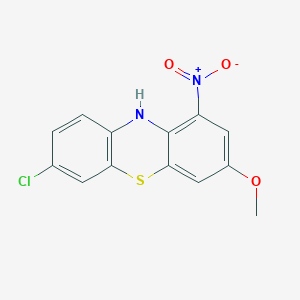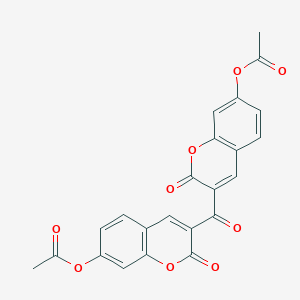
carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate is a complex organic compound belonging to the class of coumarins. Coumarins are a diverse group of heterocyclic compounds known for their wide range of biological and physicochemical properties. This particular compound is characterized by the presence of two chromene rings connected via a carbonyl bridge and acetylated at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, solvents like DMF or ethanol under reflux conditions are commonly used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: Substitution reactions, particularly at the acetylated positions, can yield a variety of substituted coumarins.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . The reactions are typically carried out under reflux conditions or using catalysts to enhance the reaction rate and yield.
Major Products
The major products formed from these reactions include various coumarin derivatives, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .
Wissenschaftliche Forschungsanwendungen
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives.
Wirkmechanismus
The mechanism of action of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 3-cyanocoumarins
- Coumarin-3-carboxylic acid
- Coumarin-3-carboxamides
- Methine dyes
Uniqueness
What sets carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate apart is its unique structure, which includes two chromene rings connected via a carbonyl bridge and acetylated at specific positions. This unique structure contributes to its diverse range of biological and physicochemical properties, making it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
77819-92-2 |
|---|---|
Molekularformel |
C23H14O9 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[3-(7-acetyloxy-2-oxochromene-3-carbonyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H14O9/c1-11(24)29-15-5-3-13-7-17(22(27)31-19(13)9-15)21(26)18-8-14-4-6-16(30-12(2)25)10-20(14)32-23(18)28/h3-10H,1-2H3 |
InChI-Schlüssel |
TYJKIEGXKNWFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


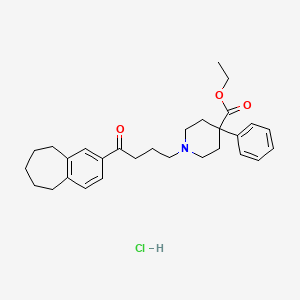

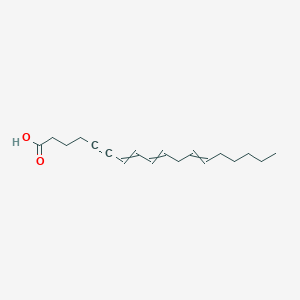

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)

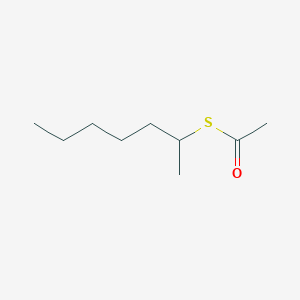
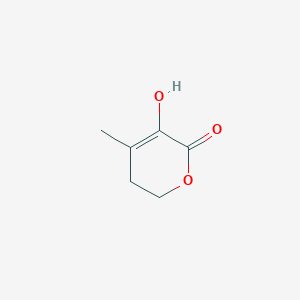
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
